![molecular formula C14H9F3N2 B14599685 1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene CAS No. 60664-82-6](/img/structure/B14599685.png)
1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a diazo group (-N=N-) attached to a phenyl ring, which is further substituted with a trifluoromethyl group (-CF3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene typically involves the diazotization of an appropriate amine precursor. One common method includes the reaction of 4-(trifluoromethyl)benzylamine with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, to form the diazonium salt. This intermediate is then treated with a base to yield the desired diazo compound.
Industrial Production Methods: Industrial production of this compound may involve similar diazotization reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The diazo group can participate in electrophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The diazo group can be reduced to form amines or other derivatives.
Coupling Reactions: The compound can undergo diazo coupling with phenols or amines to form azo compounds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Coupling: Phenols or amines in the presence of a base.
Major Products:
Substitution: Halogenated or nitrated derivatives.
Reduction: Corresponding amines.
Coupling: Azo compounds with vibrant colors.
Applications De Recherche Scientifique
1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Incorporated into polymers and materials to impart specific properties, such as fluorescence or thermal stability.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Agriculture: Used in the development of agrochemicals with enhanced efficacy.
Mécanisme D'action
The mechanism of action of 1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene involves the reactivity of the diazo group. In electrophilic substitution reactions, the diazo group acts as an electrophile, facilitating the formation of new bonds. In reduction reactions, the diazo group is converted to an amine, altering the compound’s properties. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the aromatic ring.
Comparaison Avec Des Composés Similaires
1-[Diazo(phenyl)methyl]benzene: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
4-(Trifluoromethyl)benzenediazonium chloride: A diazonium salt with similar reactivity but different solubility and handling properties.
Uniqueness: 1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene is unique due to the presence of both the diazo and trifluoromethyl groups, which confer distinct reactivity and stability. The trifluoromethyl group enhances the compound’s electron-withdrawing capacity, making it more reactive in certain chemical transformations.
Propriétés
Numéro CAS |
60664-82-6 |
|---|---|
Formule moléculaire |
C14H9F3N2 |
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
1-[diazo(phenyl)methyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-8-6-11(7-9-12)13(19-18)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
JQYOBIUMRLNVAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
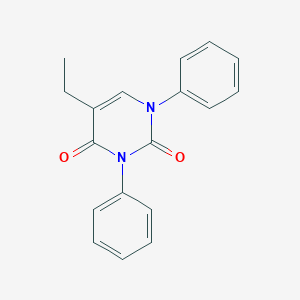
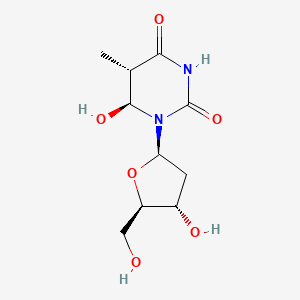
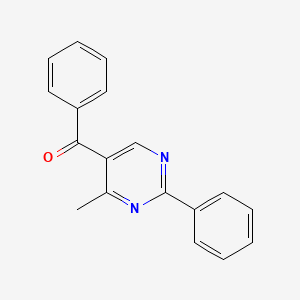
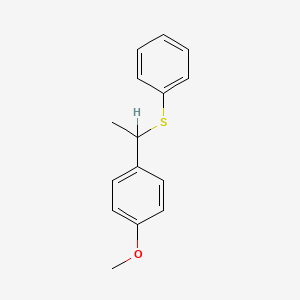
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
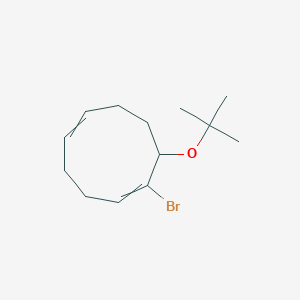
![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)
![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)

![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)


![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
